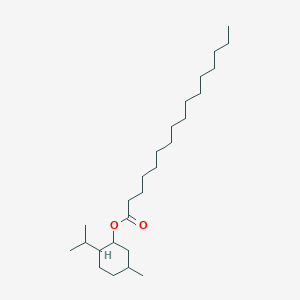
2-Isopropyl-5-methylcyclohexyl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5-methylcyclohexyl palmitate is a chemical compound known for its applications in various fields, including pharmaceuticals and cosmetics. It is an ester formed from the reaction of 2-isopropyl-5-methylcyclohexanol and palmitic acid. This compound is often used as a penetration enhancer in transdermal drug delivery systems due to its ability to disrupt the lipid structure of the stratum corneum, thereby increasing the permeability of the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-methylcyclohexyl palmitate typically involves the esterification of 2-isopropyl-5-methylcyclohexanol with palmitic acid. This reaction is catalyzed by an acid catalyst such as p-toluene sulfonic acid (p-TSA) in a batch reactor. The optimal conditions for this reaction include a catalyst amount of 5% (wt/wt), a molar ratio of alcohol to acid of 7:1, and a reaction temperature of 82°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The reaction is monitored and controlled to maintain the desired temperature and catalyst concentration, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-5-methylcyclohexyl palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 2-isopropyl-5-methylcyclohexanol and palmitic acid. Additionally, it may undergo oxidation and reduction reactions depending on the reagents and conditions used .
Common Reagents and Conditions
Esterification: Palmitic acid, 2-isopropyl-5-methylcyclohexanol, p-toluene sulfonic acid (p-TSA), temperature of 82°C.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: 2-Isopropyl-5-methylcyclohexanol and palmitic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5-methylcyclohexyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in enhancing the permeability of biological membranes.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The primary mechanism by which 2-isopropyl-5-methylcyclohexyl palmitate exerts its effects is through the disruption of the lipid structure of the stratum corneum. This disruption increases the permeability of the skin, allowing for enhanced absorption of drugs and other compounds. The compound interacts with the lipid bilayers, causing fluidization and increasing the partitioning of drugs into the stratum corneum .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropyl-5-methylcyclohexyl heptanoate: Similar in structure and used as a penetration enhancer.
2-Isopropyl-5-methylcyclohexyl octadec-9-enoate: Another ester with similar applications in transdermal drug delivery.
2-Isopropyl-5-methylcyclohexanone hydrazones: Used in pharmaceutical research for their potential therapeutic effects.
Uniqueness
2-Isopropyl-5-methylcyclohexyl palmitate is unique due to its specific ester structure, which provides optimal balance between hydrophilicity and lipophilicity. This balance enhances its ability to disrupt the lipid structure of the stratum corneum without causing significant irritation or toxicity, making it a valuable compound in transdermal drug delivery systems .
Eigenschaften
Molekularformel |
C26H50O2 |
|---|---|
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) hexadecanoate |
InChI |
InChI=1S/C26H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(27)28-25-21-23(4)19-20-24(25)22(2)3/h22-25H,5-21H2,1-4H3 |
InChI-Schlüssel |
VGLJQMIPINKCBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


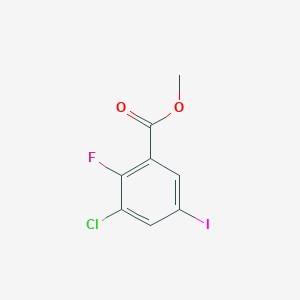
![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)
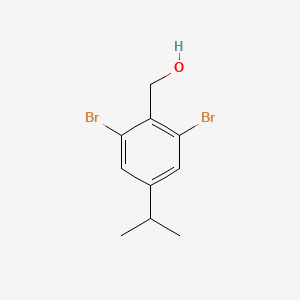
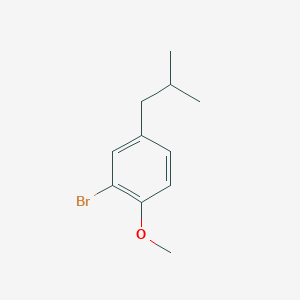
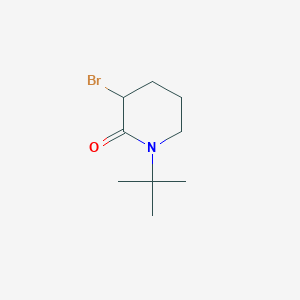
![(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
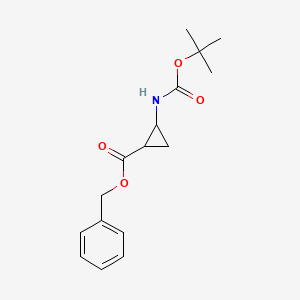
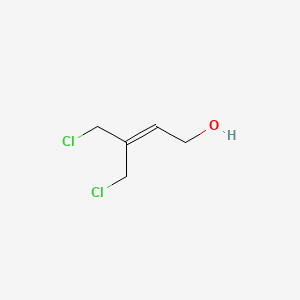
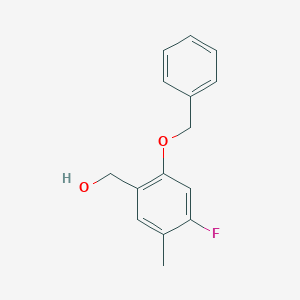
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
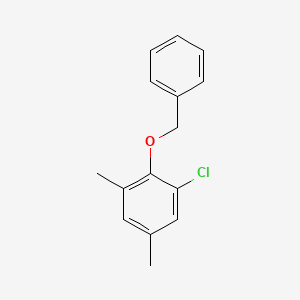
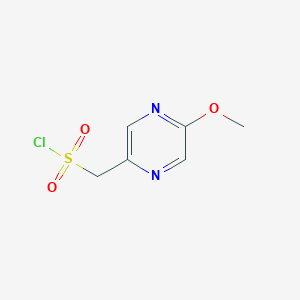
![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
